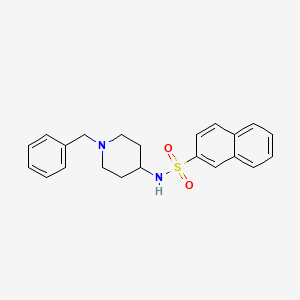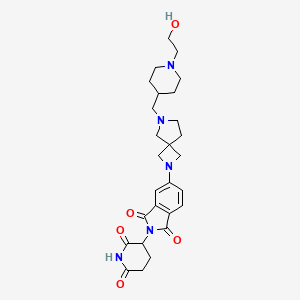
Sucrosofate (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique properties and applications in various fields, including medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrosofate (potassium) is typically synthesized by the sulfation of sucrose. The process involves reacting sucrose with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions usually require careful control of temperature and pH to ensure the complete sulfation of sucrose and to avoid degradation of the sugar molecule.
Industrial Production Methods
In industrial settings, the production of sucrosofate (potassium) involves large-scale sulfation reactors where sucrose is treated with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with potassium hydroxide to obtain the final compound . The process is designed to be efficient and scalable, allowing for the production of large quantities of sucrosofate (potassium) for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sucrosofate (potassium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the sulfate groups, although these reactions are less common.
Substitution: Sucrosofate (potassium) can undergo substitution reactions where the sulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of sucrosofate (potassium) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from the reactions of sucrosofate (potassium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of sucrose, while substitution reactions can produce a range of functionalized sucrose derivatives .
Applications De Recherche Scientifique
Sucrosofate (potassium) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of sucrosofate (potassium) involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor, where sucrosofate (potassium) binds and stabilizes the receptor, leading to the activation of downstream signaling pathways involved in cell proliferation, differentiation, and migration . Additionally, sucrosofate (potassium) has been shown to inhibit thrombin generation, suggesting its potential use in controlling blood coagulation .
Comparaison Avec Des Composés Similaires
Sucrosofate (potassium) can be compared with other similar compounds, such as:
Heparin: Both sucrosofate (potassium) and heparin are sulfated polysaccharides with anticoagulant properties.
Sucralfate: Sucralfate is a gastrointestinal protectant that contains sucrose octasulfate as one of its components.
Conclusion
Sucrosofate (potassium) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ability to undergo various reactions, and potential therapeutic benefits make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H14K8O35S8 |
|---|---|
Poids moléculaire |
1287.5 g/mol |
Nom IUPAC |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
Clé InChI |
XISWAUUBQBEDFB-QRDGSJRXSA-F |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


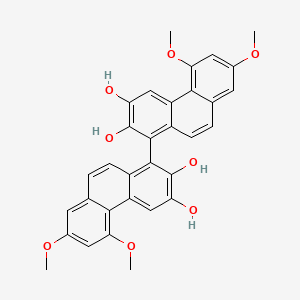


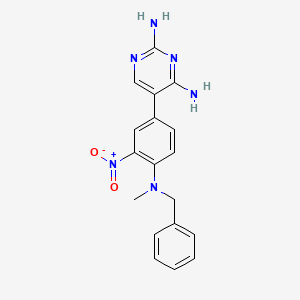
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
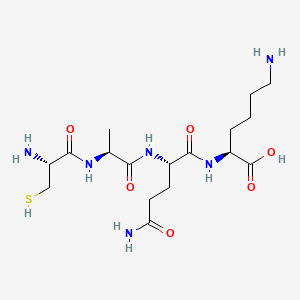
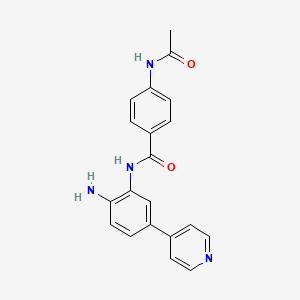
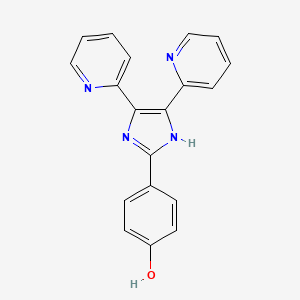
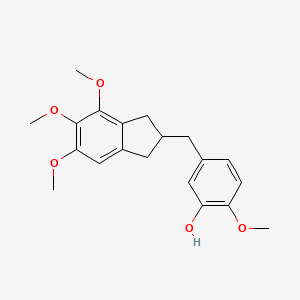
![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)

